(3-Methoxy-5-nitrophenyl)methanol
Overview
Description
“(3-Methoxy-5-nitrophenyl)methanol” is a chemical compound with the CAS Number: 354525-36-3 and a molecular weight of 183.16 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H9NO4 . The InChI code for this compound is 1S/C8H9NO4/c1-13-8-3-6 (5-10)2-7 (4-8)9 (11)12/h2-4,10H,5H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 183.16 .Scientific Research Applications
Cyclic Hydroxamic Acids and Lactams Synthesis
Ethyl 2-nitrophenyl oxalate and its 5-methoxy derivative undergo catalytic hydrogenations to yield cyclic hydroxamic acids by reductive cyclization. These compounds are similar to naturally occurring cyclic hydroxamic acids in Gramineae. Further hydrogenation results in amides and lactone-lactames formation, showcasing a complex reaction pathway involving these chemical structures (Hartenstein & Sicker, 1993).
High-Pressure Diels-Alder Reactions
The compound undergoes high-pressure Diels-Alder reactions with ethylenic dienophiles, forming adducts in good to excellent yields. The reaction conditions, such as pressure, temperature, and solvents, significantly affect the yields. Additionally, methanol participates in the reaction by increasing the formation of 3-hydroxypyridine derivatives through elimination (Ibata et al., 1986).
Synthesis under Phase Transfer Catalysis
The synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid was optimized under phase transfer catalysis. Factors like catalyst amount, reaction time, and solvent significantly influence the yield, achieving an 81% total yield under certain conditions (Li Ruo-qi, 2008).
Electron Energy-Loss Spectroscopy Studies
The chemisorption and decomposition of methanol on Ni(111) were studied, leading to the identification of a methoxy species (CH3O) as a quasi-stable surface intermediate during the thermal decomposition of chemisorbed methanol. This species is bonded with the oxygen end nearest to the surface and the methyl group at an oblique angle (Demuth & Ibach, 1979).
Catalytic and Chemical Processes
Catalytic Methanolysis
La(3+)-catalyzed methanolysis of hydroxypropyl-p-nitrophenyl phosphate was studied, providing insights into the catalytically productive species and the accelerated methoxide reaction. The study detailed the stoichiometry of complexes formed and the kinetic behavior of the methanolysis process under various pH conditions (Tsang et al., 2003).
Electrocatalytic Oxidation Studies
Research on the electrocatalytic oxidation of methanol and other simple alcohols at a nickel-based chemically modified glassy carbon electrode was conducted. The modified electrode showed potential in analytical applications, characterized by cyclic voltammetry and batch injection analysis (Ciszewski & Milczarek, 1996).
Safety and Hazards
Mechanism of Action
Target of action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . The specific targets of “(3-Methoxy-5-nitrophenyl)methanol” would depend on its structure and properties.
Biochemical pathways
The affected pathways would depend on the compound’s specific targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
(3-methoxy-5-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWSNFJLXOVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666807 | |
Record name | (3-Methoxy-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354525-36-3 | |
Record name | (3-Methoxy-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.